molecular formula C11H10N2O2 B13176748 4-(1-methyl-1H-imidazol-2-yl)benzoic acid

4-(1-methyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B13176748
M. Wt: 202.21 g/mol
InChI Key: RZCAYGJPJOLSMT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid is an organic compound with the molecular formula C11H10O2N2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1-methyl-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzoic acid. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation . The resulting intermediate is then subjected to further synthetic steps to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with biological targets.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)methylbenzoic acid
  • 2-(1H-Imidazol-1-yl)benzoic acid
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid
  • 4-[5-Phenyl-4-(2-thienyl)-1H-imidazol-2-yl]benzoic acid

Uniqueness

4-(1-Methyl-1H-imidazol-2-yl)benzoic acid is unique due to the presence of the 1-methyl group on the imidazole ring. This methyl group can influence the compound’s electronic properties and steric interactions, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its non-methylated counterparts .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)benzoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

RZCAYGJPJOLSMT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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